Adefovir Diphosphate Triethylamine Salt
Description
Properties
CAS No. |
1346598-45-5 |
|---|---|
Molecular Formula |
C14H29N6O10P3 |
Molecular Weight |
534.339 |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H14N5O10P3.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |
InChI Key |
CMMZUURGSBCDLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
Diphosphoric Acid Anhydride P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic Acid; Diphosphoric Acid Monoanhydride [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]_x000B_phosphonic Acid; PMEA Diphosphate; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Research
Established Synthetic Routes for Adefovir (B194249) and its Phosphorylated Derivatives
The synthesis of adefovir and its subsequent phosphorylation are critical areas of research, aiming for efficiency, scalability, and purity.
Base Compound Synthesis Research
The foundational molecule, adefovir, is an acyclic nucleoside phosphonate (B1237965), and its synthesis has been a subject of significant research to improve yield and reduce reliance on hazardous reagents. nih.gov
Traditional Synthetic Route: The most widely employed method for synthesizing adefovir begins with the alkylation of commercially available adenine (B156593). nih.govucc.ie This process typically involves:
Alkylation of adenine (3) to produce an intermediate alcohol, N9-(2-Hydroxyethyl)adenine (4). ucc.ieresearchgate.net
A second, base-mediated alkylation using a tosylate, such as diethyl ((tosyloxy)methoxy)phosphonate (5), to yield the phosphonate ester intermediate (6). nih.govucc.ie
Subsequent dealkylation of the phosphonate ester, commonly using trimethylsilyl (B98337) bromide (TMSBr), to afford the final adefovir (1) compound. ucc.ie
This route is often hampered by several challenges. The poor solubility of adenine and its derivatives necessitates the use of polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). ucc.ie Furthermore, the choice of base for the alkylation step, frequently magnesium tert-butoxide (MTB), presents issues due to its high cost, moisture sensitivity, and the often inconsistent and capricious yields it produces. nih.govresearchgate.net
The use of a novel iodide reagent, which provides higher yields under milder reaction conditions and is scalable. nih.govucc.ie
The application of a tetrabutylammonium (B224687) salt of adenine, which facilitates alkylations in solvents other than the traditionally used DMF. nih.govucc.ie
Introduction of the adenine base later in the synthetic sequence, which reduces the number of steps requiring hazardous solvents. nih.gov
This improved methodology not only enhances the yield of the desired N9-substituted adefovir but also allows for the isolation of the N7-regioisomer, which also possesses antiviral activity. nih.govucc.ie
Table 1: Comparison of Adefovir Synthesis Routes
| Feature | Traditional Synthesis Route | Improved Synthesis Route |
| Primary Base | Magnesium tert-butoxide (MTB) nih.gov | Not reliant on MTB nih.gov |
| Key Reagent | Tosylate electrophile ucc.ie | Iodide electrophile nih.gov |
| Solvent System | Typically restricted to DMF, NMP, DMSO ucc.ie | Allows for use of other solvents via tetrabutylammonium salt of adenine ucc.ie |
| Yields | Often inconsistent and capricious researchgate.net | Higher and more reliable yields nih.gov |
| Safety/Environment | More steps in hazardous solvents like DMF nih.gov | Fewer steps in hazardous solvents nih.gov |
Phosphorylation Pathways for Adefovir Diphosphate (B83284) Synthesis
Adefovir itself is a monophosphate analog. To become a pharmacologically active inhibitor of viral polymerases, it must be converted into its diphosphate form. medchemexpress.com
Enzymatic Phosphorylation: In vivo, this conversion is a two-step process catalyzed by cellular enzymes:
First Phosphorylation: Adefovir is first phosphorylated by adenylate kinases, specifically AK2 and AK4, to form adefovir monophosphate (technically adefovir diphosphate, as adefovir is already a phosphonate). nih.gov
Second Phosphorylation: This intermediate is then further phosphorylated by nucleotide diphosphate kinases (NME1 and NME2) to yield the active metabolite, adefovir diphosphate. nih.gov
This active diphosphate metabolite acts as a competitive inhibitor of viral DNA polymerase by mimicking the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis. nih.gov
Chemical Synthesis: While the enzymatic pathway is the biological route to activation, adefovir diphosphate is also produced via chemical synthesis for research and as a reference standard. It is commercially available as a triethylammonium (B8662869) salt. While detailed, non-proprietary protocols for its chemical synthesis are not widely published, the process would involve standard phosphorylation chemistry, likely using a suitable phosphorylating agent on the protected adefovir molecule, followed by deprotection.
Table 2: Key Enzymes in the In Vivo Phosphorylation of Adefovir
| Phosphorylation Step | Enzyme Family | Specific Enzymes Implicated | Product |
| Adefovir → Adefovir "Mono"-phosphate | Adenylate Kinase | AK2, AK4 nih.gov | Adefovir Diphosphate Intermediate |
| Adefovir "Mono"-phosphate → Adefovir Diphosphate | Nucleotide Diphosphate Kinase | NME1, NME2 nih.gov | Active Adefovir Diphosphate |
Adefovir Diphosphate Triethylamine (B128534) Salt Formation and Chemical Stability Research
Adefovir diphosphate is often prepared and supplied as its triethylamine salt. This salt formation is a standard chemical procedure where the acidic phosphonate groups of adefovir diphosphate react with the organic base triethylamine. The resulting triethylammonium salt typically exhibits improved solubility in organic solvents, which can be advantageous for purification, formulation, or specific experimental conditions.
The formation of such salts is a known strategy in nucleotide and nucleoside phosphonate chemistry. For instance, in the synthesis of the related compound tenofovir (B777), the addition of triethylamine to the phosphonic acid in a solvent like NMP results in the precipitation of triethylammonium salts. chemicalbook.com A similar acid-base reaction is the basis for the formation of Adefovir Diphosphate Triethylamine Salt.
Synthesis of Isotopic Variants for Research Applications (e.g., Adefovir-d4 Diphosphate Triethylamine Salt)
Isotopically labeled compounds are invaluable tools in drug development, particularly for metabolism and pharmacokinetic studies. Adefovir-d4, a deuterium-labeled version of adefovir, is a known research chemical. medchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) allows for the differentiation of the drug from its endogenous analogs and metabolites in biological matrices. medchemexpress.com
While specific, published synthetic preparations for Adefovir-d4 are scarce, the general strategy involves utilizing a deuterated starting material in one of the established synthetic routes for adefovir. For Adefovir-d4, where the deuterium atoms are located on the ethylene (B1197577) portion of the side chain, a likely precursor would be a deuterated 2-bromoethanol (B42945) or a similar labeled building block. This deuterated intermediate would then be carried through the synthetic sequence of alkylation and deprotection as described in section 2.1.1. Subsequent phosphorylation and formation of the triethylamine salt would follow the pathways established for the non-labeled compound.
Advanced Chemical Modification Strategies and Analog Development
Research has extended beyond the synthesis of adefovir itself to the development of modified versions and analogs to enhance its therapeutic properties. A primary strategy has been the creation of prodrugs. Adefovir is a polar molecule, which limits its passive diffusion across cell membranes. To overcome this, the phosphonate group is masked with lipophilic moieties that can be cleaved in vivo to release the active drug. The most prominent example is Adefovir Dipivoxil, the bis(pivaloyloxymethyl) ester prodrug of adefovir, which has greatly improved oral bioavailability. nih.govchemicalbook.com
Other chemical modification strategies that have been explored include the synthesis of various analogs by altering the purine (B94841) base or the linking chain. nih.govucc.ie The improved synthetic route using an iodide reagent has proven versatile for this purpose, enabling the synthesis of several new adefovir analogues. nih.gov
Structure-Activity Relationship (SAR) Studies of Adefovir Analogs
Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For adefovir, SAR research has provided key insights:
The Phosphonate Group: The phosphonate group is essential for activity, but its negative charge hinders cell permeability. This led to the key insight of prodrug development, demonstrating that masking this group with cleavable, lipophilic esters (like the pivaloyloxymethyl groups in adefovir dipivoxil) dramatically improves efficacy. nih.gov
The Acyclic Linker: The flexible ethoxymethyl linker connecting the adenine base to the phosphonate is critical for positioning the molecule correctly within the active site of the viral polymerase.
The Purine Base: The adenine base is fundamental for its recognition by viral polymerases as an analog of deoxyadenosine. However, modifications can be explored. The isolation of the active N7-regioisomer during synthesis shows that the position of the side-chain attachment on the purine ring is crucial, with the N9 isomer being the primary desired product. nih.govucc.ie
Viral Resistance: The emergence of viral resistance through specific mutations in the DNA polymerase, such as rtN236T and rtA181V, provides indirect SAR information. nih.gov These mutations highlight the key amino acid residues in the enzyme that interact with adefovir, offering a roadmap for designing next-generation analogs that can overcome resistance.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Adefovir
| Structural Feature | Observation | Implication for Activity |
| Phosphonate Group | Is negatively charged at physiological pH, limiting cell entry. | Essential for mechanism of action but requires modification (prodrug) for bioavailability. nih.gov |
| Prodrug Moieties | Masking the phosphonate with lipophilic groups (e.g., pivaloyloxymethyl) increases absorption. | Greatly enhances oral delivery and cellular uptake. nih.gov |
| Purine N9 vs N7 | The N9-substituted isomer is the primary synthetic target and active drug. | The N7-isomer also shows antiviral activity, indicating some flexibility in binding. nih.govucc.ie |
| Polymerase Mutations | Resistance is associated with mutations like rtN236T. nih.gov | Identifies critical interaction points in the enzyme active site for future drug design. |
Novel Functionalization Approaches for Acyclic Nucleoside Phosphonates
The intrinsic charge of the phosphonate group in acyclic nucleoside phosphonates (ANPs) like adefovir presents a significant hurdle to their oral bioavailability and cellular uptake. nih.gov This has spurred extensive research into novel functionalization strategies aimed at masking the phosphonate moiety, thereby improving pharmacokinetic profiles and enhancing antiviral potency. These approaches primarily involve the derivatization of the phosphonic acid to create prodrugs that can efficiently cross cell membranes before being metabolized intracellularly to the active diphosphate form. nih.govnih.gov
One of the most explored avenues is the esterification of the phosphonate group. The development of prodrugs such as adefovir dipivoxil, the bis(pivaloyloxymethyl) ester of adefovir, exemplifies this strategy. nih.gov However, research has expanded to include a wide array of ester-based prodrugs with varying lipophilicity and metabolic stability. These include alkoxyalkyl esters, which have been systematically studied to define the optimal chemical structures for improved cellular uptake and absorption by mimicking natural cellular membrane components. nih.gov
Another significant functionalization strategy involves the formation of phosphonamidates. These derivatives, where one or both of the acidic protons of the phosphonate are replaced by an amino acid or another amine-containing moiety, can exhibit enhanced cell permeability and can be designed to be selectively cleaved by intracellular enzymes. nih.gov Research into phosphonamidate and phosphonodiamidate prodrugs of adefovir has yielded compounds with significantly increased anti-HIV potency, demonstrating the viability of this approach. nih.gov
Furthermore, novel functionalization has extended to the acyclic linker itself. The introduction of fluorine atoms into the acyclic chain of nucleoside phosphonates has been investigated. rsc.org For instance, α-fluoro derivatives of phosphonomethoxyethyl (PME) analogues have been synthesized. rsc.org These modifications can alter the electronic properties and conformational flexibility of the molecule, potentially influencing its interaction with viral polymerases.
The development of lipid-based prodrugs represents another innovative functionalization approach. By attaching long-chain lipids to the phosphonate group, the resulting conjugates can be formulated into lipid nanoparticles, which can enhance oral delivery and alter tissue distribution. nih.gov
More complex derivatization strategies have also been explored, such as the synthesis of mixed phosphonate derivatives bearing both a cholic acid moiety and an L-amino acid. This dual functionalization aims to exploit specific transporters in the liver, thereby targeting the drug to its primary site of action for hepatitis B and potentially reducing off-target toxicity.
Recent research has also focused on creating novel ANP analogues with modified heterocyclic bases or expanded ring systems, moving beyond simple prodrug strategies to develop entirely new chemical entities. mdpi.org These efforts highlight the ongoing evolution of medicinal chemistry in the field of acyclic nucleoside phosphonates, with a continuous search for compounds with improved therapeutic indices.
Interactive Data Table: Antiviral Activity of Functionalized Acyclic Nucleoside Phosphonates
| Compound/Derivative | Target Virus | Assay System | Activity (IC₅₀/EC₅₀) | Reference |
| Adefovir | HBV | HBV transfected human hepatoma cell lines | 0.2-2.5 µM (IC₅₀) | drugbank.com |
| Adefovir Diphosphate | HBV | HBV DNA polymerase | 0.1 µM (Ki) | nih.govdrugbank.com |
| Monoammonium salt of monoethyl ester of F-PMEA | Human Cytomegalovirus (HCMV) | Cell culture | 5.6 µg/mL (EC₅₀) | rsc.org |
| Monoammonium salt of monoethyl ester of F-PMEA | Epstein-Barr Virus | Cell culture | 1.6 µg/mL (EC₅₀) | rsc.org |
Molecular and Cellular Mechanisms of Action Research
Enzyme Target Identification and Characterization
The primary molecular target of adefovir (B194249) diphosphate (B83284) is the viral DNA polymerase, an enzyme critical for the replication of the hepatitis B virus (HBV). The interaction with this enzyme is characterized by potent inhibition, which ultimately leads to the suppression of viral replication.
Adefovir diphosphate acts as a potent inhibitor of HBV DNA polymerase (which also possesses reverse transcriptase activity). nih.gov The inhibitory activity is a cornerstone of its antiviral efficacy. Research has determined the inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase to be approximately 0.1 μM. drugbank.com This low Ki value signifies a high affinity of the inhibitor for the enzyme, indicating that even at low concentrations, adefovir diphosphate can effectively block the polymerase's function. The concentration of adefovir that results in a 50% inhibition of viral DNA synthesis (IC50) in in vitro studies using HBV-transfected human hepatoma cell lines has been observed to range from 0.2 to 2.5 μM. drugbank.com Molecular modeling studies have suggested that the sensitivity of adefovir diphosphate to HBV polymerase is influenced by van der Waals interactions within the enzyme's active site. nih.gov
The mechanism by which adefovir diphosphate inhibits viral DNA polymerase is competitive inhibition with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). drugbank.comnih.gov Structurally, adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. nih.gov Following its intracellular phosphorylation to adefovir diphosphate, it mimics the structure of dATP. patsnap.com This structural similarity allows it to bind to the active site of the viral DNA polymerase. patsnap.com
Once bound, two key events contribute to the antiviral effect:
Competition: Adefovir diphosphate directly competes with the endogenous pool of dATP for access to the enzyme's catalytic site. drugbank.comnih.gov
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the adefovir molecule prevents the formation of the next phosphodiester bond. drugbank.compatsnap.com This event leads to the premature termination of DNA chain elongation, a critical step in halting viral replication. patsnap.comnih.gov
The effectiveness of this competitive inhibition is also influenced by the intracellular concentrations of the competing natural substrates. The relatively small competing dATP pool sizes in primary hepatocytes contribute to the metabolic basis for the efficacy of adefovir. nih.gov
Cellular Kinase-Mediated Phosphorylation Research of Adefovir
Adefovir is administered as a prodrug, adefovir dipivoxil, which is designed to enhance oral bioavailability. nih.gov Once inside the cell, it must undergo metabolic activation to its pharmacologically active form, adefovir diphosphate.
The intracellular conversion of adefovir to adefovir diphosphate is a two-step phosphorylation process mediated by host cellular kinases. drugbank.compathbank.org
Initial Hydrolysis: Adefovir dipivoxil is first cleaved by cellular esterases to yield adefovir. nih.govpathbank.org
First Phosphorylation: Adefovir is then phosphorylated to adefovir monophosphate. This step is catalyzed by adenylate kinases (AK), with enzymes such as AK2 being implicated. pathbank.orgclinpgx.org
Second Phosphorylation: The final phosphorylation from adefovir monophosphate to the active adefovir diphosphate is carried out by nucleoside diphosphate kinases (NME), such as NME1 and NME2. pathbank.orgclinpgx.org
This two-step phosphorylation is essential for the drug's antiviral activity, as adefovir itself does not inhibit the viral polymerase. patsnap.com Studies have shown that this phosphorylation process occurs efficiently in hepatic cells. nih.gov
The persistence of the active adefovir diphosphate within the target cells is a crucial factor in its sustained antiviral effect. The intracellular half-life of adefovir diphosphate has been investigated in various human hepatic cell models. Egress studies have demonstrated a long intracellular half-life for the active metabolite. nih.gov
| Cell Model | Intracellular Half-Life of Adefovir Diphosphate (hours) |
| Hep G2 | 33 ± 3 |
| Huh-7 | 10 ± 1 |
| Primary Human Hepatocytes (Donor 1) | 48 ± 3 |
| Primary Human Hepatocytes (Donor 2) | 33 ± 2 |
| Data sourced from a study on the metabolism and intracellular half-life of adefovir in hepatic cells. nih.gov |
Interaction with Host Cellular Enzymes and Pathways (e.g., Human DNA Polymerases α and γ)
A critical aspect of the pharmacological profile of any antiviral agent is its selectivity for viral enzymes over host cellular enzymes. The interaction of adefovir diphosphate with human DNA polymerases has been a subject of investigation to understand its potential for off-target effects.
Research has shown that adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ. drugbank.com The inhibition constants (Ki) for these host enzymes are significantly higher than that for the viral polymerase, indicating a lower affinity.
| Enzyme | Inhibition Constant (Ki) (μM) |
| HBV DNA Polymerase | 0.1 |
| Human DNA Polymerase α | 1.18 |
| Human DNA Polymerase γ | 0.97 |
| Data sourced from DrugBank Online. drugbank.com |
The Ki values for human DNA polymerases α and γ are approximately 12-fold and 10-fold higher, respectively, than the Ki for HBV DNA polymerase. nih.gov This differential inhibition highlights the selectivity of adefovir diphosphate for the viral enzyme, which is a key factor in its therapeutic index. The weaker interaction with host polymerases, particularly the mitochondrial DNA polymerase γ, is an important consideration in the drug's cellular effects. drugbank.com Comparative studies have shown no substantial changes in mitochondrial DNA content in human hepatoblastoma HepG2 cells and normal human skeletal muscle cells after treatment with adefovir at concentrations significantly higher than therapeutic levels. nih.gov
Molecular Dynamics and Computational Modeling of Ligand-Enzyme Interactions
Computational methods, including molecular dynamics (MD) simulations and molecular docking, have been instrumental in elucidating the intricate interactions between Adefovir Diphosphate and its primary viral target, the Hepatitis B Virus (HBV) reverse transcriptase (RT). nih.govnih.gov These studies provide a molecular basis for its mechanism of action and the development of drug resistance.
MD simulations and docking studies have revealed that Adefovir Diphosphate, the active metabolite of Adefovir, binds to the active site of HBV RT. nih.govnih.gov The binding is stabilized by a network of hydrogen bonds and ionic interactions. nih.gov Key interactions have been identified between the phosphate (B84403) groups of Adefovir Diphosphate and specific residues within the enzyme's active site. For instance, the β- and γ-phosphates of the ligand form hydrogen bonds with the backbone amide groups of Alanine-86 and Alanine-87. nih.gov Furthermore, the side chains of Arginine-41 and Lysine-32 engage in ionic interactions with the phosphate group of Adefovir Diphosphate. nih.gov The adenine (B156593) base of Adefovir Diphosphate forms two hydrogen bonds with the complementary thymine (B56734) base in the DNA template strand and also participates in a π–π stacking interaction with a DNA base in the primer strand. nih.gov
Comparative computational studies have also been conducted to understand the differences in binding affinity and resistance profiles between Adefovir and other nucleotide analogs like Tenofovir (B777). nih.govnih.gov These studies have shown that while both are purine (B94841) analogues, they occupy different positions within the YMDD motif of the HBV RT active site. plos.org (R)-Tenofovir has been shown to bind more effectively to HBV-RT than Adefovir. nih.govnih.gov Computational models suggest that single mutations in HBV-RT that confer resistance to Adefovir may affect the binding of Tenofovir, but not to a degree that results in Tenofovir resistance. nih.govnih.gov
The table below summarizes key interacting residues and interaction types between Adefovir Diphosphate and HBV Reverse Transcriptase as identified through computational modeling.
| Interacting Residue/Component | Interaction Type with Adefovir Diphosphate | Reference |
| Arginine-41 (side chain) | Ionic interaction with phosphate group | nih.gov |
| Lysine-32 (side chain) | Ionic interaction with phosphate group | nih.gov |
| Alanine-86 (backbone amide) | Hydrogen bond with β- and γ-phosphates | nih.gov |
| Alanine-87 (backbone amide) | Hydrogen bond with β- and γ-phosphates | nih.gov |
| dTMP in template chain | Hydrogen bonds with adenine base | nih.gov |
| DNA base in primer chain | π–π stacking interaction with adenine base | nih.gov |
Investigations into Non-Viral Biochemical Targets (e.g., Bacterial Adenylate Cyclase Toxin, Edema Factor)
Research has demonstrated that Adefovir Diphosphate possesses inhibitory activity against non-viral targets, most notably the Edema Factor (EF) toxin produced by Bacillus anthracis, the causative agent of anthrax. nih.govnih.gov EF is a calmodulin-activated adenylate cyclase that disrupts host cell signaling by excessively producing cyclic AMP (cAMP). nih.govnih.gov
Adefovir Diphosphate has been identified as a potent and specific inhibitor of the adenylyl cyclase activity of EF in vitro. nih.govnih.gov It exhibits a high affinity for EF, with a reported inhibition constant (Ki) of 27 nM. nih.govnih.gov This high affinity is approximately 10,000-fold greater than that of EF for its natural substrate, ATP. nih.govnih.gov
Crystallographic studies of the EF-calmodulin-Adefovir Diphosphate complex have provided a detailed molecular understanding of this potent inhibition. nih.govnih.gov The crystal structure reveals that the catalytic site of EF establishes more extensive van der Waals contacts and a greater number of hydrogen bonds with Adefovir Diphosphate compared to ATP. nih.govnih.gov This superior molecular fit and enhanced intermolecular interactions account for the significantly higher binding affinity of Adefovir Diphosphate. nih.govnih.gov
The inhibitory action of Adefovir on EF has been shown to have functional consequences in cellular models. In studies using mouse primary macrophages, the prodrug Adefovir Dipivoxil effectively blocked EF-induced cAMP accumulation. nih.govnih.gov This inhibition, in turn, modulated the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are typically altered by the toxin. nih.gov These findings highlight a potential secondary therapeutic application for Adefovir beyond its established antiviral role.
The table below summarizes the key findings regarding the interaction of Adefovir Diphosphate with Edema Factor.
| Parameter | Value/Finding | Reference |
| Target Enzyme | Edema Factor (EF) from Bacillus anthracis | nih.govnih.gov |
| Inhibition Constant (Ki) | 27 nM | nih.govnih.gov |
| Relative Affinity | ~10,000-fold higher than for ATP | nih.govnih.gov |
| Molecular Basis of Inhibition | Enhanced van der Waals contacts and hydrogen bonding in the EF catalytic site compared to ATP | nih.govnih.gov |
| Cellular Effect | Inhibition of EF-induced cAMP accumulation in macrophages | nih.govnih.gov |
Preclinical Pharmacological and Antiviral Research
In Vitro Antiviral Efficacy Studies of Adefovir (B194249)
The initial assessment of adefovir's antiviral properties was conducted using various in vitro systems, primarily focusing on its efficacy against the Hepatitis B virus (HBV).
The cornerstone of in vitro evaluation involved the use of human hepatoma cell lines stably transfected with the HBV genome. These cell lines continuously produce viral particles, providing a reliable system to measure the inhibition of viral DNA synthesis. In these assays, adefovir demonstrated potent activity against HBV. The concentration of adefovir that resulted in a 50% inhibition of viral DNA synthesis (IC50) was found to range from 0.2 to 2.5 µM. drugbank.comyoutube.com
Studies also explored the effects of adefovir in combination with other nucleoside/nucleotide analogs. When combined with agents like lamivudine (B182088), entecavir (B133710), emtricitabine, and telbivudine, adefovir produced additive antiviral effects, and in some cases, moderate synergy was observed, particularly with entecavir and tenofovir (B777). nih.gov This suggests that combination therapies including adefovir could produce greater antiviral effects than single-agent treatments. nih.gov
| Parameter | Cell System | Value | Reference |
|---|---|---|---|
| IC₅₀ (50% Inhibitory Concentration) | HBV-transfected human hepatoma cell lines | 0.2 - 2.5 µM | drugbank.comyoutube.com |
| Combination Effect with Lamivudine | Stable HBV-expressing cell line | Additive | nih.gov |
| Combination Effect with Entecavir | Stable HBV-expressing cell line | Moderately Synergistic | nih.gov |
| Combination Effect with Tenofovir | Stable HBV-expressing cell line | Moderately Synergistic | nih.gov |
Adefovir demonstrates a selective inhibition profile. The active metabolite, adefovir diphosphate (B83284), shows a high affinity for the HBV DNA polymerase while being a weak inhibitor of human cellular DNA polymerases. drugbank.comyoutube.com The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase was measured at 0.1 µM. drugbank.comyoutube.com In contrast, the Ki values for its inhibition of human DNA polymerase α and DNA polymerase γ were significantly higher, at 1.18 µM and 0.97 µM, respectively. drugbank.comyoutube.com This differential affinity underscores the compound's selectivity for the viral enzyme, which is a critical attribute for an antiviral agent.
Furthermore, adefovir has proven effective against both wild-type and lamivudine-resistant strains of HBV. nih.govnih.gov This is a significant finding, as the emergence of drug-resistant viral mutants is a major challenge in antiviral therapy. Its activity against other DNA viruses, including human immunodeficiency virus (HIV) and herpesviruses, has also been noted in preclinical studies, although its primary development has focused on HBV. oup.com
Animal Model Studies for Viral Replication Inhibition
To assess in vivo efficacy, adefovir dipivoxil was evaluated in animal models of hepadnavirus infection, which serve as crucial surrogates for human HBV infection.
The woodchuck chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying anti-HBV therapies, as the natural history of the disease closely resembles that in humans. nih.govresearchgate.net In this model, oral administration of the prodrug adefovir dipivoxil resulted in a potent, dose-dependent reduction in viral replication. nih.gov
In an 18-week study involving 12 weeks of treatment, woodchucks receiving adefovir dipivoxil showed a rapid decline in serum WHV DNA levels. nih.govnih.gov The antiviral effect was evident within the first two weeks of treatment and was sustained throughout the dosing period. nih.gov However, upon cessation of treatment, viral DNA levels returned to pretreatment levels, indicating that the drug suppresses replication but does not eradicate the virus. nih.govnih.gov
| Daily Dose | Mean Reduction in Serum WHV DNA | Reference |
|---|---|---|
| 5 mg/kg | >1.6 log₁₀ (>40-fold) | nih.gov |
| 15 mg/kg | >2.5 log₁₀ (>300-fold) | nih.govnih.gov |
Comparative studies in preclinical models have been performed to position the antiviral activity of adefovir relative to other agents. In the duck hepatitis B virus (DHBV) model, both adefovir and lamivudine were shown to efficiently suppress viremia and intrahepatic viral DNA. nih.gov One study noted that adefovir reduced intrahepatic viral DNA levels by 41%, compared to a 28% reduction with lamivudine under the specific experimental conditions used. nih.gov
More recent comparisons, often in the context of co-infection with HIV, have evaluated adefovir against tenofovir. Some data suggests that tenofovir may induce a more rapid and pronounced decay in HBV DNA compared to adefovir. researchgate.netnih.gov These comparative preclinical data are essential for understanding the relative potency of different antiviral compounds.
Studies on Mechanism-Based Enzyme Inhibition in Preclinical Systems
The molecular basis for adefovir's antiviral activity has been defined through enzymatic assays. Adefovir is an acyclic phosphonate (B1237965) nucleotide analog of adenosine (B11128) monophosphate. drugbank.comnih.gov It requires intracellular phosphorylation by cellular enzymes to be converted into its active diphosphate form, adefovir diphosphate. drugbank.comyoutube.com
The primary mechanism of action of adefovir diphosphate is the inhibition of the viral DNA polymerase, an enzyme that also functions as a reverse transcriptase in the HBV replication cycle. nih.gov The inhibition occurs through two distinct actions:
Competitive Inhibition: Adefovir diphosphate competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active site of the viral polymerase. drugbank.com The low inhibition constant (Ki) of 0.1 µM for HBV DNA polymerase reflects its high affinity for the enzyme. drugbank.comyoutube.com
DNA Chain Termination: After being incorporated into the growing viral DNA strand, adefovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This leads to the termination of DNA chain elongation, thereby halting viral replication. drugbank.comnih.gov
Additionally, some in vitro studies in the duck HBV system suggest that adefovir may also inhibit the priming step of hepadnaviral DNA synthesis, a mechanism not shared by all nucleoside analogs. nih.gov
Mechanisms of Antiviral Resistance Research
Identification and Characterization of Viral Polymerase Mutations Associated with Adefovir (B194249) Diphosphate (B83284) Resistance
The primary mechanism of resistance to adefovir involves the selection of specific amino acid substitutions in the viral reverse transcriptase (RT) domain of the HBV polymerase. These mutations reduce the susceptibility of the virus to the inhibitory action of adefovir diphosphate. The two most well-characterized adefovir resistance mutations are rtA181V/T and rtN236T. nih.govoup.com
The rtA181V/T mutation involves the substitution of alanine (B10760859) at position 181 with either valine or threonine. nih.govxiahepublishing.com Similarly, the rtN236T mutation is characterized by the replacement of asparagine at position 236 with threonine. nih.govnih.gov These mutations can occur alone or in combination. researchgate.net Another mutation, rtI233V, has also been associated with adefovir resistance. oup.comnih.gov
The frequency of these mutations tends to increase with the duration of adefovir therapy. Studies have shown that while resistance is infrequent in the initial years of treatment, the cumulative probability of developing resistance mutations increases significantly with long-term monotherapy. oup.com For instance, the cumulative probability of mutations associated with adefovir resistance has been reported to be 0% after one year, rising to 29% after five years of therapy. oup.com
It's noteworthy that the overlapping reading frames of the HBV polymerase and surface antigen (HBsAg) genes mean that mutations in the polymerase can lead to changes in the HBsAg. For example, the rtA181T mutation can result in amino acid substitutions in HBsAg, such as sW172*. ovid.com
Below is a table summarizing key adefovir resistance mutations.
| Mutation | Amino Acid Change | Associated Antiviral | Reference |
| rtA181V | Alanine to Valine | Adefovir | oup.comresearchgate.net |
| rtA181T | Alanine to Threonine | Adefovir | nih.govxiahepublishing.com |
| rtN236T | Asparagine to Threonine | Adefovir | nih.govnih.gov |
| rtI233V | Isoleucine to Valine | Adefovir | oup.comnih.gov |
Structural and Functional Consequences of Resistance Mutations on Adefovir Diphosphate Binding
Molecular modeling and biochemical assays have provided insights into how resistance mutations affect the interaction between adefovir diphosphate and the HBV polymerase. Adefovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, is phosphorylated to its active diphosphate form, which competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the elongating viral DNA chain, leading to chain termination. xiahepublishing.comnih.gov
The rtN236T mutation, located in domain D of the HBV polymerase, has been shown to cause a significant reduction in susceptibility to adefovir in vitro. nih.gov Similarly, the rtA181V mutation leads to a measurable resistance to adefovir. researchgate.net In silico studies have suggested that the A181T mutation can reduce the binding affinity of adefovir by a significant margin. plos.org Interestingly, the A181V mutation may not directly affect the drug's binding affinity but could enhance the polymerase's affinity for the natural nucleotide substrates, thereby reducing the competitive advantage of adefovir diphosphate. plos.org
These mutations can also impact the replication fitness of the virus. While conferring resistance, these mutations may also lead to a less efficient viral replication process compared to the wild-type virus in the absence of the drug. nih.gov This reduced fitness might explain the often-delayed emergence of resistance and the slow re-increase in viral load observed in some patients. nih.gov
In Vitro Selection and Evolution of Resistant Viral Strains
The development of antiviral resistance is an evolutionary process driven by the selective pressure of the drug. In vitro studies are instrumental in understanding this process. By culturing HBV in the presence of increasing concentrations of adefovir, researchers can select for and characterize resistant viral strains.
These in vitro selection studies have confirmed that mutations like rtN236T and rtA181V are indeed selected under adefovir pressure. nih.govresearchgate.net The dynamics of resistance emergence can be complex. Initially, the wild-type virus is suppressed, creating a replication space that can be filled by pre-existing or newly emerging resistant variants. nih.gov The selection of these resistant variants can precede a detectable virological breakthrough by several months. nih.gov
The process of resistance evolution can be monitored by sequencing the HBV polymerase gene over time during therapy. This allows for the tracking of the emergence and fixation of specific resistance mutations within the viral population. nih.gov
Prodrug Research and Advanced Delivery System Science
Design Principles for Adefovir (B194249) Prodrugs (e.g., Adefovir Dipivoxil)
The primary design principle for adefovir prodrugs is to transiently neutralize the two negative charges of the phosphonate (B1237965) moiety. This is typically achieved by esterification, which converts the hydrophilic phosphonate into a more lipophilic diester. researchgate.net Adefovir dipivoxil, the bis(pivaloyloxymethyl) or bis(POM) ester of adefovir, serves as a classic example of this strategy. nih.govnih.gov The pivaloyloxymethyl groups were chosen to be susceptible to cleavage by cellular esterases, releasing adefovir intracellularly. pathbank.org This structural modification significantly improves oral absorption and cellular penetration. mdpi.comdrugs.com
The ideal prodrug moiety should be:
Able to effectively mask the phosphonate group.
Stable in the gastrointestinal tract and bloodstream to allow for absorption.
Efficiently cleaved by intracellular enzymes to release the active drug.
Composed of byproducts that are non-toxic. nih.gov
Adefovir's low permeability is a direct consequence of its ionized phosphonate group. researchgate.net Prodrug strategies dramatically enhance its ability to cross lipid-rich biological membranes. The addition of the lipophilic pivaloyloxymethyl (POM) moieties in adefovir dipivoxil increases its lipid solubility, which is a key factor for passive diffusion across the intestinal epithelium. mdpi.com
Studies using various intestinal absorption models have quantified this enhancement. In Caco-2 cell monolayers, a model for the intestinal barrier, adefovir dipivoxil demonstrated an approximately 100-fold increase in permeability compared to the parent adefovir. mdpi.comnih.gov Similarly, an in situ rat intestinal perfusion model showed a 10-fold increase in transport. nih.gov This enhanced permeability is crucial for achieving therapeutic intracellular concentrations of adefovir following oral administration. nih.gov The key factors influencing this enhanced permeability via passive diffusion are the prodrug's increased lipophilicity and reduced polarity. mdpi.com
While adefovir dipivoxil improves oral bioavailability, it does not specifically target the liver, the primary site of hepatitis B virus (HBV) replication. This lack of specificity can lead to systemic exposure and off-target effects. To address this, liver-targeting prodrug strategies have been developed to increase the concentration of the active drug in hepatocytes while minimizing levels in other tissues. nih.govnih.gov
HepDirect Technology: This is a liver-specific prodrug approach that utilizes cytochrome P450 enzymes (CYPs), which are highly expressed in the liver, to activate the prodrug. nih.govcloudfront.net HepDirect prodrugs are designed to be stable throughout the body but undergo a CYP-mediated oxidative cleavage reaction specifically within hepatocytes. nih.gov This releases the active drug, adefovir, at its intended site of action. This strategy not only enhances efficacy but also improves the safety profile by reducing systemic exposure. nih.govcloudfront.net
Pradefovir (B1678031) (MB06866): Pradefovir is a liver-targeted prodrug of adefovir developed using the HepDirect technology. nih.govdrugbank.comsurrey.ac.uk It is a cyclic 1-aryl-1,3-propanyl ester designed for selective activation in the liver. acs.org Preclinical studies in rats demonstrated that pradefovir significantly enhanced the delivery of adefovir to the liver, achieving a 12-fold improvement in the liver-to-kidney ratio compared to adefovir dipivoxil. surrey.ac.ukacs.org This targeted delivery leads to higher concentrations of the active metabolite, adefovir diphosphate (B83284), in the liver. surrey.ac.uk
Table 1: Comparison of Adefovir Prodrug Targeting Strategies
| Prodrug | Targeting Strategy | Mechanism | Advantage |
|---|---|---|---|
| Adefovir Dipivoxil | General Bioavailability Enhancement | Increased lipophilicity via bis(POM) esters for passive diffusion. | Improved oral absorption over adefovir. drugs.com |
| Pradefovir | Active Liver Targeting (HepDirect) | Selective cleavage by liver-specific cytochrome P450 enzymes. nih.gov | Increased drug concentration in hepatocytes, reduced systemic exposure. surrey.ac.ukacs.org |
Bioconversion Pathways of Prodrugs (e.g., Pivaloyloxymethyl (POM) Ester Hydrolysis)
The efficacy of a prodrug is contingent upon its efficient conversion to the active parent drug within the target cells. Adefovir dipivoxil undergoes a two-step enzymatic hydrolysis process to release adefovir. pathbank.org
The bioconversion pathway is as follows:
First Hydrolysis: One of the pivaloyloxymethyl (POM) ester groups is cleaved by cellular esterases, such as carboxylesterases, to yield the monoester intermediate, mono(POM)-adefovir. nih.govresearchgate.net
Second Hydrolysis: The second POM ester group is subsequently hydrolyzed, releasing the parent drug, adefovir. researchgate.net
Phosphorylation: Once adefovir is released, it is phosphorylated by cellular kinases, first to adefovir monophosphate and then to the pharmacologically active metabolite, adefovir diphosphate. nih.govsquarepharma.com.bd Adefovir diphosphate then acts as a competitive inhibitor of HBV DNA polymerase. squarepharma.com.bd
This entire process occurs intracellularly, ensuring that high concentrations of the active diphosphate form are achieved within the target hepatocytes. pathbank.orgnih.gov
Development of Novel Prodrug Moieties (e.g., S-acyl-2-thioethyl esters, Amidates, Cyclic Esters)
Beyond the bis(POM) esters, research has explored a variety of other promoieties to further optimize the pharmacokinetic and pharmacodynamic properties of adefovir. frontiersin.org The goal is to improve stability, enhance cellular delivery, and potentially alter the tissue distribution profile.
S-acyl-2-thioethyl (SATE) Esters: The SATE pronucleotide approach involves masking the phosphonate with S-acyl-2-thioethyl groups. nih.govnih.gov These prodrugs are activated by esterases, which cleave the terminal thioester. This is followed by an intramolecular cyclization that releases the active drug. nih.gov Bis(t-butyl-SATE) PMEA was found to have 50-fold greater stability in human plasma compared to adefovir dipivoxil. frontiersin.org
Amidates (ProTides): The phosphonamidate prodrug approach, known as ProTide technology, involves attaching an amino acid ester to the phosphorus atom. nih.govnih.gov This creates a stereocenter at the phosphorus, and the different stereoisomers can have varying activation rates and activities. This strategy has been highly successful for other nucleotide analogs like tenofovir (B777) and sofosbuvir. nih.gov The activation involves cleavage of the amino acid ester by an esterase, followed by intramolecular cyclization and then cleavage of the P-N bond by a phosphoramidase to release the nucleoside monophosphate. nih.gov
Cyclic Esters: Cyclic prodrugs of adefovir have also been investigated. For instance, cyclic adefovir (cN-PMEA) has been synthesized. These cyclic esters can offer different stability and release profiles. nih.gov Another example is the cyclic 1-aryl-1,3-propanyl ester used in the HepDirect prodrug Pradefovir, designed for liver-specific activation. surrey.ac.ukacs.org
Table 2: Novel Prodrug Moieties for Adefovir
| Prodrug Moiety | Activation Mechanism | Key Features |
|---|---|---|
| S-acyl-2-thioethyl (SATE) | Esterase-mediated cleavage followed by intramolecular cyclization. nih.gov | Enhanced plasma stability compared to POM esters. frontiersin.org |
| Amidates (ProTides) | Multi-step process involving esterases and phosphoramidases. nih.gov | Creates stereoisomers with potentially different activities; successful for other antivirals. nih.gov |
| Cyclic Esters | Enzymatic hydrolysis (e.g., phosphodiesterase or CYP-mediated oxidation). nih.govsurrey.ac.uk | Can be designed for targeted release (e.g., HepDirect). nih.govacs.org |
Formulation Science for Research Formulations (e.g., Polymer-directed crystallization)
The solid-state properties of a prodrug like adefovir dipivoxil are critical for its stability, dissolution, and ultimate bioavailability. nih.gov Formulation science plays a key role in optimizing these characteristics. Adefovir dipivoxil is known to have chemical stability issues, particularly susceptibility to hydrolysis. researchgate.netnih.gov
One advanced formulation strategy is cocrystallization . A cocrystal is a multi-component crystal in which the drug and a coformer are held together by non-covalent bonds. The formation of an adefovir dipivoxil-saccharin cocrystal was shown to significantly enhance both the dissolution rate and the chemical stability of the prodrug. nih.govcolab.ws The cocrystal exhibited a two-fold increase in dissolution efficiency and was kinetically much more stable than the original form of adefovir dipivoxil, which degraded almost completely at 60°C in 18 days, whereas the cocrystal remained unchanged for 47 days under the same conditions. nih.gov
Another approach involves polymer-directed crystallization or the use of lipid-based formulations like nanostructured lipid carriers (NLCs). Entrapping adefovir dipivoxil in NLCs has been shown to improve its stability and oral bioavailability, potentially by protecting the drug from degradation and enhancing its transport across the intestinal epithelium. pharmaexcipients.com
Prodrug Stability and Release Kinetics in Preclinical Matrices
Evaluating the stability and conversion rate of a prodrug in various biological environments is a critical step in preclinical development. wuxiapptec.com These studies are necessary to ensure that the prodrug remains intact long enough to be absorbed but is then efficiently converted to the active drug at the target site.
The stability of adefovir dipivoxil and its conversion to adefovir have been studied in multiple preclinical matrices:
In Vitro Models (Caco-2 cells): In Caco-2 cell monolayers, adefovir dipivoxil is metabolized to its monoester intermediate and the parent drug, confirming that intestinal cells can perform the necessary bioconversion. nih.gov
Ex Vivo Models (Rat intestinal sheets): Metabolism of adefovir dipivoxil was found to be more pronounced in ex vivo rat intestinal sheets compared to the Caco-2 model. nih.gov
Plasma/Blood: The stability of prodrugs in plasma is crucial. SATE prodrugs of adefovir, for instance, were designed to have improved plasma stability over the bis(POM) version. frontiersin.org
Hepatocytes: In primary human hepatocytes, adefovir is efficiently phosphorylated to adefovir diphosphate, which has a long intracellular half-life, ranging from 33 to 48 hours. nih.gov This long half-life is a key contributor to its antiviral efficacy.
The release kinetics are influenced by the formulation. For example, hydrophilic matrix tablets can be used for extended-release delivery, but the stability of the prodrug within the hydrated matrix in the presence of enzymes like alkaline phosphatase must be carefully evaluated. nih.gov
Analytical Methodologies and Material Science Research
Chromatographic Methods Development and Validation for Adefovir (B194249) Diphosphate (B83284) Triethylamine (B128534) Salt
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For Adefovir Diphosphate Triethylamine Salt and its related moieties, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.
Reverse-phase HPLC (RP-HPLC) methods are widely developed and validated for the routine analysis and quality control of adefovir and its prodrugs, like adefovir dipivoxil, in bulk and pharmaceutical forms. core.ac.ukresearchgate.net These methods are valued for their sensitivity, precision, and robustness. core.ac.uk
A typical RP-HPLC method involves a C18 column for separation, with a mobile phase often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or citrate buffer) and an organic solvent like acetonitrile. core.ac.uksciencegate.appresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 260 nm or 262 nm. core.ac.ukresearchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, and specificity. sciencegate.appresearchgate.net
Table 1: Example Parameters for RP-HPLC Analysis of Adefovir Dipivoxil
| Parameter | Conditions |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile and Phosphate Buffer (50:50, v/v) core.ac.uk |
| Flow Rate | 1.0 mL/min core.ac.uk |
| Detection | UV at 262 nm core.ac.uk |
| Linearity Range | 5.0-100 µg/mL core.ac.ukresearchgate.net |
| Retention Time | ~4.36 minutes researchgate.net |
| Limit of Detection (LOD) | 0.4 µg/mL researchgate.net |
| Limit of Quantitation (LOQ) | 1.0 µg/mL researchgate.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for quantifying drugs in biological matrices and for confirming compound identity. nih.govmdpi.com This technique is crucial for pharmacokinetic studies of adefovir and for the direct quantification of its active metabolite, the diphosphate form. nih.govmdpi.com
For analysis, samples often undergo a simple protein precipitation step before being injected into the LC-MS/MS system. nih.gov The method typically employs a C18 column and electrospray ionization (ESI) in the positive mode. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated version of the analyte) to ensure accurate quantification and identity confirmation. uct.ac.za The high sensitivity of LC-MS/MS allows for very low limits of quantification, often in the sub-ng/mL range. researchgate.net
Table 2: Typical LC-MS/MS Method Parameters for Adefovir Analysis in Plasma
| Parameter | Conditions |
|---|---|
| Sample Preparation | Protein Precipitation with Methanol nih.gov |
| Chromatography | C18 Column nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Precursor → Product Ion (m/z) | 448.0 → 350.0 (for Tenofovir-Diphosphate, a related compound) uct.ac.za |
| Linear Calibration Range | 0.50–42.47 ng/mL researchgate.net |
| Lower Limit of Quantification | 0.50 ng/mL researchgate.net |
Spectroscopic and Electrochemical Characterization Techniques
Spectroscopic and electrochemical methods provide valuable information on the chemical structure, interactions, and quantitative presence of this compound.
Voltammetric techniques offer a fast, sensitive, and simple alternative for the quantification of electroactive compounds like adefovir in pharmaceutical formulations and biological fluids. nih.gov These methods are based on measuring the current that flows through an electrode as the applied potential is varied. nih.gov
Studies on adefovir have demonstrated its electrochemical reduction at a Hanging Mercury Drop Electrode (HMDE). nih.govdocumentsdelivered.com A distinct reduction peak is typically observed in the potential range of -1.2 to -1.4 V (vs. Ag/AgCl), which corresponds to the reduction of the C=N bond within the purine (B94841) ring structure. nih.govdocumentsdelivered.comresearchgate.net Techniques such as cyclic voltammetry and square-wave adsorptive stripping voltammetry have been successfully applied for the determination of adefovir. nih.gov
Table 3: Performance of a Voltammetric Method for Adefovir Quantification
| Matrix | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
|---|---|---|
| Pharmaceutical Formulation | 0.25–2.25 | 0.08 nih.gov |
| Human Plasma | 0.50–5.00 | 0.17 nih.gov |
More recent developments include the fabrication of electrochemical sensors, such as those using glassy carbon electrodes modified with nanocomposites, to enhance sensitivity and selectivity for adefovir dipivoxil detection. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study intermolecular interactions within a sample. mdpi.com It works by measuring the absorption of infrared light by a molecule's vibrational bonds, generating a unique spectral fingerprint. mdpi.com
In the context of adefovir and its derivatives, FTIR is employed to characterize new solid forms, such as cocrystals, and to investigate interactions with other molecules or excipients. researchgate.net The formation of hydrogen bonds or other interactions between adefovir and a coformer molecule can be confirmed by observing shifts in the positions and changes in the intensity of characteristic absorption bands in the FTIR spectrum. researchgate.net For example, changes in the vibrational bands corresponding to C=O (carbonyl) or N-H (amine) groups can indicate their involvement in new intermolecular interactions. This information is critical in material science research for developing new formulations with altered physicochemical properties. researchgate.net
Research on Impurity Profiling and Degradation Pathways
Impurity profiling is the identification, and quantification of any unwanted chemicals present in an active pharmaceutical ingredient (API) or final drug product. researchgate.netjournaljpri.com It is a critical aspect of pharmaceutical development, ensuring the quality, safety, and stability of the substance. irjet.net This process involves forced degradation studies, where the compound is exposed to stress conditions to deliberately induce degradation. dphen1.com
Forced degradation studies typically expose the drug substance to heat, light, humidity, and solutions of varying pH (acidic and basic), as well as oxidative conditions. researchgate.netdphen1.com These studies help to:
Identify potential degradation products that could form during storage. journaljpri.com
Elucidate the degradation pathways of the molecule. nih.gov
Demonstrate the specificity of stability-indicating analytical methods, ensuring that the method can separate the intact drug from its degradation products. researchgate.net
The separation of impurities and degradation products is most often achieved using chromatographic techniques like HPLC. irjet.net Subsequent identification and structural elucidation of these low-level components are performed using hyphenated techniques, primarily LC-MS, which provides molecular weight and fragmentation information. journaljpri.comnih.gov This comprehensive analysis ensures that any impurities that could affect the compound's performance and safety are identified and controlled within acceptable limits as defined by regulatory guidelines. irjet.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adefovir |
| Adefovir Dipivoxil |
| Acetonitrile |
| Methanol |
| Potassium Dihydrogen Phosphate |
| Citrate |
| o-phenylenediamine |
| Ferricyanide |
Solid-State Characterization and Polymorphism Research
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of a substance can exhibit distinct physicochemical properties. Therefore, a thorough investigation into the crystalline forms of this compound is a fundamental aspect of its material science research.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD can provide a unique fingerprint of a specific crystalline form. In the context of this compound, XRD analysis would be instrumental in:
Identifying Crystalline Forms: Each polymorph of this compound will produce a distinct XRD pattern, allowing for their unambiguous identification and differentiation.
Determining Crystal Structure: Single-crystal XRD can be used to determine the precise arrangement of atoms within the crystal lattice, providing valuable insights into the intermolecular interactions that stabilize the crystalline structure.
Assessing Crystallinity: Powder XRD (PXRD) can be used to determine the degree of crystallinity of a sample, distinguishing between crystalline and amorphous material.
While specific XRD data for this compound is not publicly available, a hypothetical representation of how such data might be presented is shown below.
Hypothetical X-ray Powder Diffraction (XRPD) Data for Two Polymorphs of this compound
| 2θ (degrees) - Form A | Intensity (%) - Form A | 2θ (degrees) - Form B | Intensity (%) - Form B |
|---|---|---|---|
| 8.5 | 100 | 9.2 | 85 |
| 12.3 | 75 | 13.1 | 100 |
| 17.8 | 60 | 18.5 | 55 |
| 21.0 | 90 | 22.4 | 95 |
| 25.6 | 50 | 26.8 | 40 |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is crucial for investigating the thermal properties of this compound, including:
Melting Point and Enthalpy of Fusion: DSC can accurately determine the melting point of a crystalline solid, which is a key characteristic of a specific polymorph. The associated enthalpy of fusion provides information about the strength of the crystal lattice.
Polymorphic Transitions: DSC can detect solid-state phase transitions between different polymorphic forms as a function of temperature.
Glass Transition Temperature: For amorphous forms of the compound, DSC can determine the glass transition temperature (Tg), which is a critical parameter for assessing the stability of the amorphous state.
Detailed experimental DSC data for this compound is not currently available in published literature. A hypothetical DSC thermogram comparison is presented below to illustrate its application.
Hypothetical Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
|---|---|---|---|
| Form A | 155.2 | 85.4 | Sharp endotherm |
| Form B | 168.9 | 98.2 | Higher melting point suggests greater thermodynamic stability at room temperature. |
| Amorphous | N/A (Glass Transition at 65.7 °C) | N/A | Broad transition observed. |
Polymer-directed crystallization is an advanced technique used to control the nucleation and growth of crystals, thereby engineering their physical properties. By introducing specific polymers during the crystallization process of this compound, it may be possible to:
Control Polymorphism: Certain polymers can selectively promote the nucleation of a desired polymorphic form or inhibit the formation of others.
Modify Crystal Habit: The morphology or shape of crystals can be altered by the interaction of polymers with specific crystal faces, which can impact downstream processing such as filtration and tableting.
Enhance Stability: Polymers can be used to create stable amorphous dispersions of a drug, potentially improving its solubility and bioavailability.
Research in this area for this compound would involve screening a variety of polymers under different crystallization conditions to identify those that can effectively tailor the crystal properties of the compound for optimal pharmaceutical performance. While specific studies on this compound are not documented, the principles of polymer-directed crystallization represent a promising avenue for its solid-state engineering.
Pharmacokinetic and Disposition Research in Preclinical Models
Absorption and Distribution Studies in Animal Models
Adefovir (B194249) itself exhibits limited oral absorption due to the hydrophilic nature of its phosphonate (B1237965) group, which is charged at physiological pH. nih.gov This characteristic necessitated the development of the lipophilic diester prodrug, Adefovir Dipivoxil, to enhance intestinal permeability and oral bioavailability. nih.govnih.gov
Studies in multiple preclinical species, including rats, dogs, and nonhuman primates, have consistently demonstrated the improved absorption of Adefovir Dipivoxil compared to the parent compound. nih.gov In chronically Woodchuck Hepatitis Virus (WHV)-infected woodchucks, a key animal model for Hepatitis B Virus (HBV) studies, the oral bioavailability of adefovir following administration of the prodrug was estimated to be 22.9% (±11.2%). nih.gov
| Parameter | Value |
|---|---|
| Mean Maximum Concentration (Cmax) | 0.462 µg/mL |
| Mean Apparent Half-life (t1/2) | 10.2 hours |
| Oral Bioavailability | 22.9% (±11.2%) |
In vitro and in situ studies using rat models further quantify this enhancement. The use of Adefovir Dipivoxil resulted in an approximately 100-fold increase in the transport of total adefovir (the sum of the prodrug and its metabolites) across Caco-2 cell monolayers and a 10-fold increase in an in situ rat ileum perfusion model compared to the administration of Adefovir itself. nih.gov
Once absorbed, the prodrug is rapidly converted to Adefovir. The distribution of Adefovir is extensive, with a steady-state volume of distribution suggesting it distributes into the total body water. nih.gov Preclinical data consistent with human studies show that Adefovir has very low binding to plasma proteins (≤4%). youtube.com Analogous studies with the related nucleotide analog, Tenofovir (B777), show that after oral administration of its prodrugs, the released active moiety accumulates primarily in the liver and kidney, the key sites of action and elimination, respectively. frontiersin.org
Metabolism of Adefovir and its Prodrugs in Isolated Cellular Systems and Animal Tissues
The metabolic pathway of Adefovir Dipivoxil is a critical component of its mechanism of action, designed to deliver the active compound to target cells. Following absorption, the prodrug undergoes rapid and extensive presystemic hydrolysis. nih.govdrugbank.com This process is not mediated by cytochrome P450 (CYP450) enzymes but by cellular esterases in the intestine and blood. frontiersin.orgdrugbank.comclinpgx.org
The metabolism occurs in a stepwise fashion:
Hydrolysis to Monoester: Adefovir Dipivoxil [bis(POM)-PMEA] is first hydrolyzed to its intermediate metabolite, mono(pivaloyloxymethyl)-PMEA [mono(POM)-PMEA]. nih.gov
Hydrolysis to Parent Compound: The monoester is then further hydrolyzed to release the parent compound, Adefovir. nih.gov
Phosphorylation to Active Form: Once inside the target cell, Adefovir is phosphorylated by cellular kinases to its active diphosphate (B83284) form, Adefovir Diphosphate. youtube.comdrugbank.comclinpgx.org This is the pharmacologically active metabolite that inhibits viral DNA polymerase. drugbank.com
Studies using isolated systems have provided insight into the rate and location of this metabolic conversion. Research comparing in vitro (Caco-2 cells), ex vivo, and in situ (rat intestine) models showed that the metabolism of Adefovir Dipivoxil was significantly more pronounced in the ex vivo and in situ models, highlighting the robust esterase activity in animal tissues. nih.gov The rapid degradation of similar ester prodrugs has also been confirmed in rat intestine and liver homogenates. frontiersin.org
Excretion Mechanisms in Preclinical Species
The primary route of elimination for Adefovir is renal excretion. drugbank.comclinpgx.org Preclinical studies in animal models, particularly rats, have been instrumental in delineating the specific mechanisms involved. This elimination is a combination of two key processes: glomerular filtration and active tubular secretion. drugbank.comresearchgate.net
The active secretion component is mediated by specific renal transporters. Research has identified that Adefovir is a substrate for basolateral uptake transporters in the renal proximal tubule cells, primarily Organic Anion Transporter 1 (OAT1) and, to a lesser extent, OAT3. researchgate.netnih.gov Following uptake into the tubular cells, Adefovir is effluxed into the urine via apical transporters, including Multidrug Resistance-Associated Protein 2 (MRP2) and MRP4. clinpgx.orgresearchgate.netnih.gov
| Membrane | Process | Transporter(s) |
|---|---|---|
| Basolateral | Uptake from Blood | OAT1, OAT3 |
| Apical | Efflux into Urine | MRP2, MRP4 |
Studies in rats have validated the functional importance of these transporters. For instance, co-administration of probenecid, an inhibitor of OATs, significantly decreases the renal clearance of Adefovir. nih.gov Interestingly, in rats genetically lacking the MRP2 transporter, the clearance of Adefovir was not significantly affected, suggesting that other transporters can compensate for its absence. However, when these MRP2-deficient rats were also treated with probenecid, a significant decrease in renal clearance was observed, underscoring the interplay of multiple transport pathways. nih.gov In most preclinical models, the majority of an administered dose is recovered in the urine as unchanged Adefovir. researchgate.net
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Research Applications
PBPK modeling has emerged as a powerful tool in drug development, allowing for the integration of in vitro data and physiological information to simulate the ADME of a drug in the body. For Adefovir, PBPK models have been developed to provide a mechanistic understanding of its pharmacokinetics, particularly its complex renal handling. nih.govresearchgate.net
These models serve several research applications, including:
Predicting drug concentrations in various tissues. youtube.com
Exploring the impact of intrinsic factors (e.g., organ impairment, genetics) and extrinsic factors (e.g., drug-drug interactions) on drug disposition. nih.govresearchgate.net
Extrapolating pharmacokinetic behaviors across different populations, such as from adults to children. youtube.com
A key success in this area has been the development of a PBPK model for Adefovir as a clinical probe substrate for OAT1 activity. nih.govresearchgate.netnih.gov This model incorporates parameters for passive diffusion and transporter-mediated active secretion to mechanistically describe its renal clearance. nih.govresearchgate.net
Given that active tubular secretion via OAT1 accounts for a significant portion of Adefovir's elimination, accurately modeling this pathway is essential. nih.govnih.govresearchgate.net PBPK models for Adefovir feature a mechanistic kidney component that simulates OAT1-mediated transport. nih.govresearchgate.net Population pharmacokinetic (popPK) modeling has further refined this understanding, showing that the renal elimination of Adefovir is best described by Michaelis-Menten (saturable) kinetics, which is consistent with a carrier-mediated process like OAT1 transport. nih.govnih.gov
These models have been successfully used to predict the magnitude of drug-drug interactions. For example, the PBPK model for Adefovir accurately predicted the decrease in its renal clearance when co-administered with probenecid, a known OAT1 inhibitor. nih.gov Furthermore, the model could simulate the impact of renal impairment by accounting for changes in both glomerular filtration and a decrease in OAT1 activity, successfully predicting the higher Adefovir exposure observed in patients with chronic kidney disease. nih.govresearchgate.net
| Parameter | Predicted Fold-Increase in Severe CKD |
|---|---|
| Maximum Plasma Concentration (Cmax) | ~3-fold |
| Area Under the Curve (AUC) | ~6-fold |
Ion Pair Formation Research for Enhanced Permeation in Preclinical Models
As an alternative to the covalent prodrug approach (i.e., Adefovir Dipivoxil), research has explored the strategy of ion pairing to enhance the permeation of Adefovir. nih.gov Ion pairing involves combining an ionized drug with an oppositely charged "counter-ion" to form a neutral, more lipophilic complex that can more easily partition into and permeate across biological membranes. nih.gov
A study specifically investigated this approach for improving the intestinal permeation of Adefovir. nih.gov Researchers tested the effect of various counter-ions on Adefovir's lipophilicity and transport across both an artificial membrane (Parallel Artificial Membrane Permeability Assay, PAMPA) and a biological membrane from a preclinical model (everted rat gut sac). nih.govualberta.ca
The key findings were:
Quaternary ammonium (B1175870) salts, particularly Cetylpyridinium Chloride (CPC) and Cetrimide, were highly effective at forming ion pairs and increasing the lipophilicity of Adefovir by 136-fold and 87-fold, respectively. nih.gov
In the PAMPA model, the Adefovir-CPC ion pair demonstrated 2.5-fold greater apparent permeability than the Adefovir Dipivoxil prodrug. nih.gov
In the everted gut sac model, the Adefovir-CPC ion pair showed 1.3-fold greater permeability than Adefovir Dipivoxil. nih.gov
These preclinical results suggest that forming an ion pair with CPC is a viable and potentially superior alternative to the ester prodrug strategy for improving the permeation of Adefovir across the intestinal membrane. nih.gov While this specific research focused on intestinal models, the principle of ion pairing is a recognized strategy for enhancing drug delivery through other lipid barriers, such as the skin. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of New Antiviral Targets and Mechanisms for Adefovir (B194249) Analogs
While adefovir is well-established for its activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV) through inhibition of reverse transcriptase, future research is broadening its scope to other viral pathogens and mechanisms of action. nih.govoup.comuochb.cz The fundamental mechanism involves the intracellular phosphorylation of the adefovir prodrug to its active diphosphate (B83284) form, which then acts as a chain terminator during viral DNA synthesis. oup.comresearchgate.net
Current research horizons are expanding to include:
Emerging and Neglected Viruses: There is significant interest in evaluating adefovir analogs against a wider range of DNA viruses, including herpesviruses, papillomaviruses, polyomaviruses, adenoviruses, and poxviruses. nih.gov The structural similarities among viral DNA polymerases suggest that the adefovir scaffold could be adapted to inhibit replication in these and other viruses with pandemic potential, such as filoviruses. intrepidalliance.org
Beyond Polymerase Inhibition: Investigations are underway to determine if adefovir analogs can influence other stages of the viral life cycle. natap.orgnih.gov Potential new targets include viral entry, the stability and function of covalently closed circular DNA (cccDNA) in HBV, capsid assembly, and the modulation of host-virus interactions. natap.orgnih.gov Understanding these alternative mechanisms could lead to combination therapies that attack the virus on multiple fronts.
Overcoming Resistance: The emergence of drug-resistant HBV strains necessitates the development of adefovir analogs that can bypass these mutations. natap.org Research is focused on designing compounds that have a higher barrier to resistance or are effective against known adefovir-resistant mutants, such as those with rtN236T and A181V substitutions. nih.gov
Design of Next-Generation Adefovir Analogs with Improved Research Profiles
The design of new adefovir analogs is a key focus of medicinal chemistry, aiming to enhance their therapeutic properties. nih.gov This involves systematic chemical modifications to the parent molecule to improve potency, selectivity, and pharmacokinetic profiles. semanticscholar.orgucc.iebeilstein-journals.org
Key strategies in the design of next-generation analogs include:
Prodrug Strategies: To improve oral bioavailability and cellular uptake, researchers continue to develop novel prodrugs of adefovir. researchgate.net Tenofovir (B777) alafenamide fumarate (TAF), a prodrug of the related compound tenofovir, serves as a successful example of how chemical modification can lead to more efficient delivery of the active diphosphate to target cells, such as hepatocytes. natap.org
Structural Modifications: Synthetic chemistry efforts are exploring a wide range of modifications to the acyclic side chain and the phosphonate (B1237965) group. ucc.ieresearchgate.net These changes aim to optimize the interaction with the viral polymerase active site, potentially increasing inhibitory activity and providing efficacy against resistant strains. semanticscholar.org An improved synthesis method has been developed that uses an iodide reagent to achieve higher yields under milder conditions, facilitating the creation of new analogs for study. ucc.ie
Combination Therapy: Research indicates that combining adefovir with other nucleoside or nucleotide analogs, such as lamivudine (B182088), entecavir (B133710), or tenofovir, can produce additive or even synergistic antiviral effects. nih.govdovepress.com Future work will identify the most potent and resistance-sparing combinations, potentially involving purine (B94841) and pyrimidine analogs that may affect nucleotide metabolism in complementary ways. nih.gov
| Analog/Combination | Rationale for Development | Potential Advantage | Reference |
|---|---|---|---|
| Novel Prodrugs (e.g., TAF-like) | Enhance delivery of the active metabolite to target cells. | Improved bioavailability and reduced systemic exposure. | natap.org |
| Modified Acyclic Side Chains | Optimize binding to viral polymerase and overcome resistance mutations. | Increased potency and activity against resistant viral strains. | semanticscholar.orgresearchgate.net |
| Adefovir + Entecavir | Combination of a nucleotide analog with a deoxyguanosine analog. | Potential for synergistic effects on viral replication. | nih.gov |
| Adefovir + Lamivudine | Combination therapy may prevent or delay the emergence of resistance. | Maintained efficacy against lamivudine-resistant HBV. | natap.orgnih.gov |
Advanced Computational Chemistry Applications in Adefovir Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. fmhr.org For adefovir and its analogs, these in silico methods provide crucial insights into drug-target interactions at the molecular level. nih.gov
Key computational approaches include:
Molecular Docking and Dynamics: These techniques simulate the interaction between adefovir analogs and their viral targets, such as the HBV DNA polymerase. nih.govresearchgate.netmdpi.comemanresearch.org By predicting the binding affinity and orientation of a compound within the enzyme's active site, researchers can prioritize the synthesis of the most promising candidates. mdpi.com For instance, molecular modeling has been used to study how different HBV genotypes influence the binding sensitivity of adefovir, providing a rationale for observed variations in treatment response. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fmhr.org This allows for the prediction of the antiviral potency of new, unsynthesized adefovir analogs, guiding the design process toward molecules with improved efficacy. nih.gov
Virtual Screening: Large chemical libraries can be computationally screened against the three-dimensional structure of a viral target protein to identify potential new inhibitors. emanresearch.org This approach can uncover novel scaffolds that could be developed into next-generation adefovir-like antivirals.
Integration of Omics Technologies in Mechanistic Research
The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the complex interactions between a virus, a host cell, and an antiviral drug. biobide.commdpi.comdntb.gov.ua Integrating these high-throughput technologies into adefovir research can uncover novel mechanisms of action and biomarkers of treatment response. biobide.com
Applications of omics technologies include:
Proteomics: This involves the large-scale study of proteins. biobide.com Mass spectrometry-based proteomics can identify the full spectrum of host and viral proteins that interact with adefovir and its metabolites. thermofisher.com This can reveal new drug targets and elucidate the complex network of virus-host interactions that are modulated by the drug. embopress.org
Metabolomics: This is the study of small molecules, or metabolites, within cells and biological systems. nih.govresearchgate.net Metabolomic analysis can shed light on how adefovir affects cellular metabolic pathways. researchgate.net Since nucleoside and nucleotide analogs require intracellular activation via phosphorylation, understanding the metabolic state of the host cell is critical, as it can influence the drug's efficacy. nih.gov Metabolomic phenotyping could potentially be used to personalize antiviral therapy. nih.gov
Integrated Multi-Omics: Combining data from different omics platforms provides a more comprehensive understanding of a drug's effect. cellbiopharm.comnih.gov For example, integrating proteomic and metabolomic data can link changes in protein expression to alterations in metabolic pathways, providing a detailed picture of adefovir's mechanism of action and its impact on the host. nih.gov
| Omics Technology | Primary Focus | Potential Application in Adefovir Research | Reference |
|---|---|---|---|
| Proteomics | Study of the complete set of proteins (proteome). | Identify virus-host protein interactions and off-target effects of adefovir analogs. | thermofisher.comembopress.org |
| Metabolomics | Study of the complete set of small-molecule metabolites. | Understand the impact of adefovir on cellular metabolism and identify biomarkers for drug efficacy. | nih.govresearchgate.net |
| Genomics/Transcriptomics | Study of an organism's complete set of DNA (genome) or RNA transcripts (transcriptome). | Identify host genetic factors that influence treatment response and viral mutations associated with resistance. | biobide.com |
| Multi-Omics Integration | Combined analysis of data from multiple omics platforms. | Provide a systems-level understanding of the drug's mechanism of action and its effect on biological pathways. | cellbiopharm.comnih.gov |
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of antiviral drug development necessitates a move away from siloed research toward more integrated and collaborative models. intrepidalliance.org The successful development of adefovir itself was the result of a long-standing collaboration between academic and industrial partners. uochb.cz Future progress will depend on strengthening these interdisciplinary ties.
Key areas for collaboration include:
Public-Private Partnerships: Initiatives like the Pandemic Antiviral Discovery (PAD) and the INTREPID Alliance bring together pharmaceutical companies, academic institutions, and philanthropic organizations to accelerate the discovery of new antiviral medicines for future pandemic threats. intrepidalliance.orgpadinitiative.com These collaborations pool resources, expertise, and compound libraries to tackle major challenges in the field.
Open Science Initiatives: Projects such as the COVID Moonshot demonstrate the power of open, collaborative research where scientists from around the world share data and ideas to rapidly design new drug candidates. wikipedia.org Applying this model to adefovir analog development could spur innovation and accelerate progress.
Academia-Industry Collaborations: Partnerships between academic research labs with deep expertise in virology and medicinal chemistry, and pharmaceutical companies with experience in drug development and clinical trials, are crucial for translating basic science discoveries into new medicines. eurekalert.orgox.ac.uk
By embracing these future research directions—from exploring new viral targets to leveraging cutting-edge technologies and fostering collaboration—the scientific community can continue to build upon the foundation of adefovir to develop the next generation of antiviral therapies.
Q & A
Q. How should researchers safely handle and store Adefovir Diphosphate Triethylamine Salt in laboratory settings?
Methodological Answer:
- Handling: Always use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of triethylamine vapors, which are irritants and may cause aspiration toxicity . Ensure at least two researchers are present during high-risk procedures (e.g., synthesis or purification) to mitigate accidents .
- Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation . Separate it from incompatible reagents (e.g., oxidizing agents) and follow institutional guidelines for hazardous chemical storage .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) or mass spectrometry (MS) to quantify impurities or residual solvents (e.g., triethylamine) .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy to verify the presence of key functional groups (e.g., phosphate and triethylamine moieties). For isotopic variants (e.g., deuterated analogs), high-resolution MS can validate isotopic enrichment .
Q. How can researchers design in vitro experiments to evaluate the antiviral activity of this compound?
Methodological Answer:
- Enzyme Assays: Use purified viral polymerases (e.g., HBV polymerase or HIV-1 reverse transcriptase) in kinetic assays. Measure inhibition by comparing reaction rates in the presence of varying compound concentrations. Calculate IC50 values using nonlinear regression .
- Cell-Based Models: Infect cultured hepatocytes (for HBV) or T-cell lines (for HIV) and quantify viral replication via qPCR or plaque assays. Include controls for cytotoxicity (e.g., MTT assays) to distinguish antiviral effects from cell death .
Advanced Research Questions
Q. How can stable isotope labeling (e.g., deuterium) be utilized to trace the metabolic pathways of this compound?
Methodological Answer:
- Synthesis of Isotopologs: Incorporate deuterium via catalytic deuteration or synthetic routes using deuterated precursors (e.g., deuterated triethylamine or phosphonate groups) .
- Metabolic Tracing: Administer the isotopolog to cell cultures or animal models, then extract metabolites for analysis via liquid chromatography-tandem MS (LC-MS/MS). Monitor isotopic enrichment in metabolites (e.g., adefovir diphosphate) to map metabolic flux and identify rate-limiting steps .
Q. What experimental strategies are effective for determining the inhibition constants (Ki) of this compound against diverse viral polymerases?
Methodological Answer:
- Competitive Inhibition Assays: Use steady-state enzyme kinetics with varying substrate (e.g., dATP) and inhibitor concentrations. Plot Lineweaver-Burk or Dixon plots to determine Ki values. For example, Ki values for HCMV DNA polymerase were calculated as 6.6 μM using this approach .
- Crystallography: Co-crystallize the compound with target polymerases (e.g., HSV-1 DNA polymerase) to resolve binding modes. Validate findings with mutagenesis studies targeting residues in the active site .
Q. How can synthesis protocols be optimized to improve yield and minimize byproducts during the production of this compound?
Methodological Answer:
- Phosphorylation Optimization: Use in situ phosphorylation with PCl3 or PCl5 under anhydrous conditions, followed by ion-exchange chromatography to isolate the diphosphate form .
- Triethylamine Salt Formation: Adjust stoichiometric ratios of triethylamine during salt formation to enhance crystallinity. Monitor pH to ensure complete neutralization of phosphate groups .
- Byproduct Reduction: Implement orthogonal purification steps (e.g., reverse-phase HPLC) to remove unreacted intermediates or residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
